2-Amino-3-methoxypropanenitrile
Description
Structural Classification and Nomenclature within Nitrile and Amino Acid Derivatives
2-Amino-3-methoxypropanenitrile, as its name suggests, is a fascinating hybrid of two key functional groups in organic chemistry. Its structure incorporates a nitrile group (-C≡N) and an amino group (-NH2) attached to the same carbon atom, classifying it as an α-aminonitrile. The presence of a methoxy (B1213986) group (-OCH3) on the adjacent carbon further functionalizes the molecule.
The systematic IUPAC name for this compound is this compound. It is also identified by the Chemical Abstracts Service (CAS) number 89666-02-1. This unique combination of functional groups positions it as a derivative of the amino acid alanine, where the carboxylic acid is replaced by a nitrile group, and a methoxy group is appended to the β-carbon.
The fundamental properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₄H₈N₂O |
| Molecular Weight | 100.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 89666-02-1 |
Academic Significance and Research Context in Synthetic and Mechanistic Organic Chemistry
While extensive, dedicated studies on this compound are not widely available in peer-reviewed literature, its significance can be understood through the lens of α-aminonitriles as a class of compounds. These molecules are highly valuable intermediates in organic synthesis, most notably in the Strecker synthesis of amino acids. The Strecker synthesis, a classic method for preparing amino acids, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. masterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed to yield the corresponding amino acid.
The presence of the methoxy group in this compound introduces an additional layer of chemical functionality. This ether linkage could influence the molecule's reactivity and solubility, and potentially serve as a handle for further synthetic transformations. The study of such substituted aminonitriles is crucial for understanding reaction mechanisms and developing new synthetic methodologies.
The reactivity of α-aminonitriles is characterized by the dual nature of the amino and nitrile groups. The amino group can act as a nucleophile, while the nitrile group is susceptible to nucleophilic attack and can undergo hydrolysis or reduction to form amides, carboxylic acids, or amines. Mechanistic studies on the formation and reactions of α-aminonitriles, including those with ether linkages, contribute to a deeper understanding of fundamental organic reactions. rsc.org
In the broader research context, compounds like this compound are explored for their potential as building blocks in the synthesis of more complex molecules, including nitrogen-containing heterocycles and peptidomimetics. The specific arrangement of functional groups in this compound makes it a candidate for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. However, without specific documented research, its direct applications remain a subject of academic exploration.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-7-3-4(6)2-5/h4H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPPCHMKDWLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631166 | |
| Record name | 2-Amino-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86966-02-1 | |
| Record name | 2-Amino-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 3 Methoxypropanenitrile and Analogous Structures
Direct Synthetic Routes and Optimization Studies
The most direct and historically significant method for synthesizing α-aminonitriles is the Strecker reaction, first reported in 1850. mdpi.comwikipedia.org This one-pot, three-component condensation reaction involves an aldehyde, an amine (or ammonia), and a cyanide source. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a cyanide ion to yield the α-aminonitrile. wikipedia.org
To avoid the use of highly toxic hydrogen cyanide (HCN), modern adaptations often utilize cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in buffered aqueous media, or trimethylsilyl (B98337) cyanide (TMSCN). nrochemistry.comacs.org Research has focused on optimizing this reaction to improve yields and expand its applicability. For instance, indium powder in water has been demonstrated as an efficient catalyst for the Strecker reaction, promoting the synthesis of α-aminonitriles from various amines, aldehydes, and TMSCN at room temperature with excellent yields. nih.gov
Another direct approach involves the oxidative cyanation of tertiary amines. Ruthenium(III) chloride (RuCl₃) can catalyze the oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen at 60°C, providing the corresponding α-aminonitriles in high yields in a clean and environmentally benign process. organic-chemistry.org
Precursor-Based Synthesis and Functional Group Interconversions
The synthesis of α-aminonitriles can also be achieved through the manipulation of precursor molecules and functional group interconversions. One such strategy involves the use of α-amino acids as a non-toxic source of cyanide. In this method, α-amino acids are first converted to their corresponding nitriles through oxidative decarboxylation. rsc.org These aliphatic nitriles can then be transformed into cyanohydrins via an oxidative C–H functionalization, which subsequently release HCN under acidic conditions catalyzed by manganese(II) acetate (B1210297) (Mn(OAc)₂). rsc.org
Another precursor-based approach starts from α,β-unsaturated esters and ketones. An aminohalogenation followed by an in situ intramolecular SN2 substitution can produce N-p-tosyl-aziridine-2-ketones and carboxylates. organic-chemistry.org These aziridines are versatile intermediates that can undergo regio- and stereoselective ring-opening reactions to yield various functionalized amino compounds. organic-chemistry.orgmdpi.com
The dehydration of amides using reagents like thionyl chloride (SOCl₂) also provides a route to nitriles, which can be precursors to α-aminonitriles through subsequent functionalization. youtube.com
Asymmetric Synthesis Approaches for Enantiomeric Forms
The synthesis of enantiomerically pure α-aminonitriles is of significant interest due to their role as precursors to chiral amino acids. mdpi.com Asymmetric Strecker reactions have been developed to achieve enantioenriched products. These methods generally fall into two categories:
Use of Chiral Auxiliaries: This approach involves the addition of cyanide to chiral imines, where the chirality is introduced through the use of an optically pure chiral amine. This allows for the production of a range of enantiomerically pure α-amino acids. mdpi.com
Asymmetric Catalysis: This method relies on the enantioselective catalytic cyanation of achiral imines. mdpi.com Various catalysts have been developed for this purpose, including chiral aluminum(III) and titanium(IV) complexes. acs.orgorganic-chemistry.org
Photoredox-mediated C–O bond activation of aliphatic alcohols has also emerged as a powerful tool for the asymmetric synthesis of unnatural α-amino acids. rsc.org This method utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, leading to a variety of functionalized unnatural α-amino acids. rsc.org
Catalytic Strategies in the Preparation of 2-Amino-3-methoxypropanenitrile
Catalysis plays a pivotal role in the modern synthesis of α-aminonitriles, offering pathways to increased efficiency, selectivity, and sustainability.
Organocatalysis has become a significant area of research for the synthesis of α-aminonitriles, particularly through Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions. mdpi.com Organocatalysts offer a metal-free alternative for producing aminonitriles. mdpi.comacs.org For example, sulfated polyborate has been shown to catalyze the three-component Strecker reaction of aldehydes/ketones, amines, and TMSCN under solvent-free conditions, achieving excellent yields. mdpi.com
Both heterogeneous and homogeneous catalysts are employed in the synthesis of nitriles.
Homogeneous Catalysis: As mentioned earlier, RuCl₃ acts as a homogeneous catalyst for the oxidative cyanation of tertiary amines. organic-chemistry.org
Heterogeneous Catalysis: Metal-organic frameworks (MOFs), such as Cr-MIL-101-SO₃H, have been utilized as heterogeneous catalysts for the synthesis of α-aminonitriles. acs.org These catalysts can be easily recovered and reused, although they may sometimes suffer from high loadings and long reaction times. acs.org Additionally, oxide catalysts containing metals like CuO, ZnO, V₂O₅, Nb₂O₅, MoO₃, and Re₂O₇ can be used in the gas-phase oxidation of primary and secondary amines to produce nitriles. google.com
The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, allowing for the preparation of a wide range of substituted α-aminonitriles.
Multicomponent Reaction Strategies for the 2-Amino-3-propanenitrile Scaffold
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. accessscience.com The Strecker synthesis is a classic example of a three-component reaction used to generate the α-aminonitrile scaffold. mdpi.comwikipedia.orgnih.gov
Recent advancements in MCRs have expanded the toolbox for synthesizing complex amine structures. For example, a zinc-mediated carbonyl alkylative amination reaction has been developed as a multicomponent approach to α-branched amines. acs.org Furthermore, a rhodium(III)-catalyzed three-component carboamidation reaction has been reported for the modular synthesis of unnatural peptides, demonstrating the power of MCRs in creating complex molecular architectures. nih.gov These strategies offer a convergent and atom-economical approach to building diverse molecular libraries based on the 2-amino-3-propanenitrile scaffold and its analogs. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Methoxypropanenitrile
Transformations Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle for synthetic transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis Pathways to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This transformation proceeds through the nucleophilic addition of water to the electrophilic carbon of the nitrile.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid. The reaction proceeds in two main stages: initial conversion to an amide, followed by hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.com For 2-Amino-3-methoxypropanenitrile, this pathway would yield 2-amino-3-methoxypropanoic acid and an ammonium (B1175870) salt. libretexts.org
Alkaline-Catalyzed Hydrolysis: When heated with an aqueous solution of a base like sodium hydroxide (B78521), the nitrile undergoes hydrolysis to form a carboxylate salt. libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com The initially formed amide intermediate is then further hydrolyzed under the basic conditions. To obtain the free carboxylic acid, the resulting carboxylate salt must be neutralized with a strong acid in a subsequent step. libretexts.org This method applied to this compound would initially produce the sodium salt of 2-amino-3-methoxypropanoic acid and ammonia (B1221849). libretexts.org
Enzymatic Hydrolysis: A milder alternative for nitrile hydrolysis involves enzymes like nitrilases and nitrile hydratases. researchgate.net Nitrilases can convert nitriles directly to carboxylic acids in a single step. researchgate.net Alternatively, a two-step enzymatic process can be employed where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.net These biocatalytic methods offer high selectivity and operate under mild conditions, which can be advantageous for substrates with sensitive functional groups. organic-chemistry.org
Table 1: Hydrolysis Conditions for Nitriles
| Hydrolysis Type | Reagents | Intermediate Product | Final Product |
| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O, Heat | Amide | Carboxylic Acid, Ammonium Salt |
| Alkaline-Catalyzed | NaOH or KOH, H₂O, Heat | Amide | Carboxylate Salt, Ammonia |
| Enzymatic | Nitrilase or Nitrile Hydratase/Amidase, H₂O | Amide (with hydratase) | Carboxylic Acid |
Reduction Reactions to Primary Amines
The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, often at elevated temperature and pressure. chemguide.co.uk This process directly converts the nitrile group into an amino group, transforming this compound into 1,2-diamino-3-methoxypropane.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the amine. chemguide.co.ukresearchgate.net While extremely effective, LiAlH₄ is a potent and non-selective reagent. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Solvent | Conditions | Product of this compound Reduction |
| H₂/Raney Ni | Ethanol/Ammonia | High Pressure, Elevated Temperature | 1,2-Diamino-3-methoxypropane |
| LiAlH₄ | Diethyl Ether or THF | Anhydrous, followed by H₂O workup | 1,2-Diamino-3-methoxypropane |
| Diisopropylaminoborane/LiBH₄ (cat.) | THF | Ambient or Reflux | 1,2-Diamino-3-methoxypropane |
Cycloaddition Reactions and Heterocycle Formation
Nitriles can participate as dipolarophiles or synthons in cycloaddition reactions to form various heterocyclic systems. These reactions, such as [3+2] and [3+3] cycloadditions, are powerful tools for constructing ring systems.
[3+2] Cycloadditions: In [3+2] cycloadditions, a 1,3-dipole reacts with a dipolarophile (the nitrile) to form a five-membered heterocycle. uchicago.edu For instance, organic azides can react with nitriles to form tetrazoles, and nitrile oxides can react to yield 1,2,4-oxadiazoles. The reaction of this compound in such a cycloaddition would lead to a substituted five-membered heterocycle, with the specific outcome depending on the 1,3-dipole used. researchgate.net Theoretical studies, such as those using Molecular Electron Density Theory, help in understanding the regioselectivity of these reactions. nih.gov
[3+3] Cycloadditions: Stepwise [3+3] cycloadditions have emerged as a valuable method for synthesizing six-membered heterocyclic compounds. nih.gov These reactions involve the combination of a three-atom synthon with another three-atom component. While less common for simple nitriles, derivatives or activated forms of nitriles can participate in such transformations, often catalyzed by transition metals or organocatalysts. nih.gov
Reactions at the Amino Functionality
The primary amino group in this compound is nucleophilic and can undergo reactions typical of primary amines, such as acylation and alkylation.
Acylation and Protection Strategies
The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. This reaction is also fundamental to the protection of the amino group during multi-step syntheses.
Acylation: Reaction with an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base will convert the primary amine into a secondary amide. This reaction is typically fast and high-yielding.
Alkylation Reactions
Alkylation of the amino group introduces alkyl substituents onto the nitrogen atom. Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. However, specific methods can achieve more selective alkylation.
Reductive Amination: A more controlled method for alkylation is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot procedure provides better control over the degree of alkylation compared to direct alkylation with alkyl halides.
Specialized Alkylation Methods: Modern synthetic chemistry offers various regioselective alkylation methods. For example, transition-metal-catalyzed N-alkylation reactions have been developed that provide high selectivity. organic-chemistry.org While often optimized for specific classes of amines or substrates, these principles can be adapted for the alkylation of this compound.
Reactivity of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) in this compound is an ether linkage, which is generally stable under many reaction conditions. However, it can undergo specific reactions, primarily involving the carbon-oxygen bond.
Direct nucleophilic substitution at the methoxy group's methyl carbon or the adjacent methylene (B1212753) carbon (C3) is generally challenging. The methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group, making uncatalyzed Sₙ2 reactions at the C3 position unfavorable. For a nucleophile to attack the methyl group, it would require a highly reactive methylating agent, which is not a typical substitution reaction for an ether.
However, the presence of the amino and nitrile groups could potentially influence the reactivity. Intramolecular reactions, for instance, might be possible under specific conditions, though no such studies have been reported for this specific molecule. In general, for intermolecular nucleophilic substitution to occur at the C3 position, activation of the methoxy group would be necessary.
A more common reaction involving the methoxy group is ether cleavage, which typically occurs under strongly acidic conditions. chemistrysteps.comlongdom.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org The mechanism of cleavage, either Sₙ1 or Sₙ2, is dictated by the stability of the potential carbocation intermediates. chemistrysteps.compressbooks.pubmasterorganicchemistry.comlibretexts.org
In the case of this compound, the carbon adjacent to the ether oxygen is a primary carbon. Protonation of the ether oxygen by a strong acid (like HBr or HI) would form a good leaving group (methanol). A subsequent attack by a nucleophile (e.g., Br⁻ or I⁻) would likely proceed via an Sₙ2 mechanism due to the primary nature of the carbon, leading to the formation of 2-amino-3-halopropanenitrile and methanol.
An alternative cleavage could involve the methyl group of the ether. In this scenario, the protonated ether would be attacked by the nucleophile at the methyl carbon, also via an Sₙ2 reaction, to yield 2-amino-3-hydroxypropanenitrile (B2468834) (serine nitrile) and a methyl halide. The regioselectivity of the cleavage would depend on the specific reaction conditions and the nature of the acid and nucleophile used.
| Reagent | Expected Mechanism | Products |
| HBr (conc.) | Sₙ2 | 2-Amino-3-bromopropanenitrile and Methanol |
| HI (conc.) | Sₙ2 | 2-Amino-3-iodopropanenitrile and Methanol |
| BBr₃ | Lewis acid-assisted cleavage | 2-Amino-3-hydroxypropanenitrile and Bromomethane |
Table 1: Expected Products of Ether Cleavage of this compound
Stereochemical Aspects of Reactions Involving the Chiral Center
The C2 carbon of this compound, bonded to an amino group, a nitrile group, a methoxymethyl group, and a hydrogen atom, is a chiral center. Therefore, this compound can exist as a pair of enantiomers, (R)-2-amino-3-methoxypropanenitrile and (S)-2-amino-3-methoxypropanenitrile.
Any reaction occurring at this chiral center, or a reaction that introduces a new chiral center into the molecule, will have stereochemical implications. For instance, if a reaction were to proceed that involves substitution at the C2 position, it could occur with either inversion or retention of configuration, or result in racemization, depending on the reaction mechanism.
If a reaction occurs elsewhere in the molecule and introduces a new stereocenter, a mixture of diastereomers would be formed. The relative amounts of these diastereomers would be determined by the degree of stereocontrol in the reaction. Without specific experimental data on reactions of this compound, any discussion of stereochemical outcomes remains speculative and based on general principles of stereoselective reactions.
Reaction Kinetic and Thermodynamic Studies
A thorough search of the scientific literature did not yield any specific kinetic or thermodynamic studies focused on this compound.
Kinetic studies would be invaluable for understanding the rates of reactions involving this molecule, such as the aforementioned ether cleavage or potential nucleophilic substitution reactions. Such studies would involve measuring the change in concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws and activation parameters.
Thermodynamic studies would provide information on the energy changes associated with reactions of this compound. This would include measuring the enthalpy (ΔH) and entropy (ΔS) of reaction to determine the Gibbs free energy (ΔG) and the position of equilibrium for a given transformation.
In the absence of such data, the reactivity and stability of this compound can only be qualitatively assessed based on the known properties of its functional groups.
Advanced Analytical and Spectroscopic Characterization of 2 Amino 3 Methoxypropanenitrile
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and purification of 2-Amino-3-methoxypropanenitrile, as well as for the separation of its potential stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) each offer unique advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.
For the analysis of a polar compound such as this compound, reversed-phase HPLC is a common approach. A C18 column is often the stationary phase of choice, providing a non-polar surface for interaction. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often an acetate (B1210297) or phosphate (B84403) buffer, helps to control the pH and ensure the consistent ionization state of the amino group. A gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the efficient elution of the compound.
Detection can be achieved using a UV detector, although the chromophore in this compound is not particularly strong. More sensitive and specific detection can be obtained by coupling the HPLC system to a mass spectrometer (LC-MS).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its polarity and low volatility, this compound is not directly amenable to GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing amino and hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer then detects the derivatized compound, and the resulting mass spectrum can be used for identification based on its characteristic fragmentation pattern.
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Capillary Electrophoresis (CE) for Chiral Resolution
As this compound possesses a chiral center at the carbon atom bearing the amino and nitrile groups, it can exist as a pair of enantiomers. Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the chiral resolution of such compounds.
To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. The differential interaction of the enantiomers with the chiral selector leads to a difference in their electrophoretic mobility, enabling their separation. The choice of the specific cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the BGE, are critical for optimizing the resolution.
Table 3: Exemplary Capillary Electrophoresis Conditions for Chiral Resolution
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 210 nm |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure.
Common fragmentation pathways for a molecule like this compound would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), the cyano group (HCN), and the methoxy (B1213986) group (CH₃OH or CH₂O). The precise fragmentation pattern is unique to the molecule and can be used for its unambiguous identification, even in complex matrices.
Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 101.07 | 84.04 | NH₃ |
| 101.07 | 74.06 | HCN |
| 101.07 | 69.03 | CH₃OH |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the theoretical exact masses of possible elemental formulas, the correct molecular formula can be confidently assigned.
For this compound (C₄H₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 101.0715. An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), which is sufficient to distinguish it from other ions with the same nominal mass but different elemental compositions.
Table 5: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₈N₂O |
| Theoretical Exact Mass [M+H]⁺ | 101.0715 |
| Instrumentation | Orbitrap or Time-of-Flight (TOF) Mass Spectrometer |
| Mass Accuracy | < 5 ppm |
| Resolving Power | > 10,000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1D and 2D NMR Techniques (¹H, ¹³C, HSQC, HMBC)
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methoxy group, the methylene (B1212753) group, the methine proton at the chiral center, and the protons of the amino group. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Similarly, the ¹³C NMR spectrum would reveal four distinct signals corresponding to the methoxy carbon, the methylene carbon, the chiral methine carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically observed in a distinct region of the spectrum.
While specific experimental data for this compound is not publicly available, the expected chemical shift regions for the protons and carbons can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.3 - 3.5 | 58 - 62 |
| -CH₂- | 3.5 - 3.8 | 70 - 75 |
| -CH(NH₂) | 3.9 - 4.2 | 45 - 50 |
| -C≡N | - | 115 - 125 |
| -NH₂ | Variable (1.5 - 3.5) | - |
Note: These are estimated ranges and actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning these signals. An HSQC experiment would correlate the ¹H and ¹³C signals of directly bonded atoms, confirming, for example, which proton signal corresponds to which carbon signal in the -CH₂- and -CH- groups.
Chiral NMR for Enantiomeric Excess Determination
Given that this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary. Chiral NMR spectroscopy is a powerful method for this purpose. This technique relies on the use of a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment for the enantiomers.
In the presence of a chiral solvating agent, the two enantiomers of this compound would form transient diastereomeric complexes with distinct NMR spectra. This results in the splitting of one or more proton signals into two separate signals, with the integration of these signals being directly proportional to the ratio of the enantiomers in the sample.
Alternatively, a chiral derivatizing agent can be used to covalently bond to the amino group of the enantiomers, forming stable diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of the enantiomeric excess.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aliphatic and methoxy groups, the C-O stretching of the ether linkage, and the C≡N stretching of the nitrile group. The nitrile stretch is particularly noteworthy as it appears in a relatively uncongested region of the spectrum, typically around 2200-2260 cm⁻¹. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C≡N stretching vibration in the Raman spectrum is often strong and easily identifiable. While a specific Raman spectrum for this compound is not publicly available, the technique would be highly effective in confirming the presence of the nitrile functional group.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amino (-NH₂) | N-H Bend | 1590 - 1650 |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 |
| Methoxy/Alkyl (-OCH₃, -CH₂-, -CH-) | C-H Stretch | 2850 - 3000 |
| Ether (-C-O-C-) | C-O Stretch | 1050 - 1150 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Synthetic Applications and Role As a Chemical Synthon
Precursor in Heterocyclic Compound Synthesis
While direct examples of 2-Amino-3-methoxypropanenitrile in heterocyclic synthesis are not extensively documented in readily available literature, the broader class of α-aminonitriles, to which it belongs, are well-established precursors for five-membered heterocycles. arkat-usa.org The general principle involves the participation of both the amino and cyano functionalities in the formation of the heterocyclic ring. arkat-usa.org These reactions often proceed through multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to produce complex products.
The synthesis of various heterocyclic systems, such as imidazoles, oxazoles, and isothiazoles, has been achieved using α-aminonitrile precursors. arkat-usa.org For instance, the reaction of an α-aminonitrile with other reagents can lead to the formation of a pyranopyrimidine skeleton, a core structure found in many biologically active compounds. researchgate.net The mechanism for such transformations often involves a series of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. researchgate.net
One specific example of a related reaction is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. This is achieved through a one-pot condensation of aromatic aldehydes, malononitrile, an active methylene (B1212753) ketone, and ammonium (B1175870) acetate (B1210297), often using a catalyst. mdpi.com The resulting pyridines can be further cyclized to form pyrido[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. mdpi.com
The utility of aminonitriles in these syntheses highlights their importance as synthons, providing key structural elements to the final heterocyclic product.
Building Block for Complex Amino Acid Derivatives
This compound serves as a precursor to the non-proteinogenic amino acid, 2-amino-3-methoxypropanoic acid. medchemexpress.com This derivative, a structural analog of serine, is of interest in the study of amino acid metabolism and as a component in the synthesis of more complex molecules. The conversion of the nitrile group to a carboxylic acid is a standard transformation in organic chemistry, providing a direct route to this amino acid derivative.
The synthesis of various complex and non-natural amino acids is a significant area of research, as these molecules are crucial for developing novel peptides and other bioactive compounds. rsc.orgopen.ac.uk The general strategies for synthesizing such derivatives often involve the alkylation of glycine (B1666218) enolates or the stereoselective radical addition to chiral acceptors. open.ac.uk While specific methods for elaborating this compound into more complex derivatives are not detailed in the available literature, its structure provides a clear starting point for such transformations. For example, the methoxy (B1213986) group offers a site for further functionalization or modification.
The table below showcases examples of related amino acid derivatives and their general area of application.
| Compound Name | Parent Amino Acid | Application/Significance |
| 2-Amino-3-methoxypropanoic acid | Serine | Derivative for research use. medchemexpress.com |
| 2-Amino-3-mercaptopropanoic acid | Cysteine | Derivative for research use. medchemexpress.com |
| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | Not applicable | Chiral building block for β-amino acids. orgsyn.org |
| 2-Amino-3-methoxybenzoic acid | Not applicable | Metabolite of kynurenine. nih.gov |
Role in Peptide Mimetic and Scaffold Design
The incorporation of non-natural amino acids, such as the derivative of this compound, is a key strategy in the design of peptide mimetics and novel protein scaffolds. nih.gov Peptide mimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as increased stability and bioavailability. nih.gov
The design of such scaffolds is a complex process that often involves computational modeling and solid-phase synthesis techniques. While there are no specific examples in the provided search results of this compound being used in a peptide mimetic, its potential as a building block in this field is clear. The ability to introduce a methoxy group can alter the polarity and hydrogen bonding capabilities of a peptide chain, which are critical factors in determining its structure and function.
Application in Multistep Organic Transformations
As a bifunctional molecule, this compound can be utilized in a variety of multistep organic transformations. The amino group can be protected to allow for selective reactions at the nitrile, or the nitrile can be transformed into other functional groups, such as amides or carboxylic acids, which can then be further manipulated.
For example, the synthesis of symmetric α-amino acid derivatives, which are valuable intermediates in the total synthesis of natural products and other functional molecules, often requires carefully planned synthetic routes. rsc.org While a direct application of this compound in such a synthesis is not provided, its structure lends itself to these types of transformations.
The general versatility of α-aminonitriles as synthetic intermediates is well-established. They can participate in a wide range of chemical reactions, making them valuable tools for organic chemists. The presence of the methoxy group in this compound adds another layer of potential complexity and functionality that can be exploited in the design of complex target molecules.
Interdisciplinary Research Perspectives and Analogous Systems
Relevance in Prebiotic Chemistry Hypotheses (Drawing from 2-Amino-3-hydroxypropanenitrile (B2468834) Analogs)
The quest to understand the origin of life often centers on the formation of essential biomolecules, such as amino acids, from simpler precursors under plausible prebiotic conditions. Aminonitriles, including analogs of 2-amino-3-methoxypropanenitrile, are considered key players in these hypotheses. The Strecker synthesis, a well-established method for producing amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide, is believed to have been a viable pathway on early Earth. thieme-connect.commdpi.com This reaction proceeds through an α-aminonitrile intermediate, which upon hydrolysis yields the corresponding amino acid. thieme-connect.com
The structural analog of this compound, 2-amino-3-hydroxypropanenitrile (serine nitrile), is a direct precursor to the amino acid serine. Research has demonstrated the synthesis of serine nitrile via the Strecker reaction under conditions that could have existed on the primordial Earth. nih.gov Studies suggest that hydroxylated compounds, the precursors to molecules like serine nitrile, were likely synthesized with preference in prebiotic environments. nih.gov Given the structural similarity, it is hypothesized that this compound could have formed through similar prebiotic pathways, potentially involving methoxyacetaldehyde (B81698) as a precursor.
Furthermore, aminonitriles are not only seen as intermediates to amino acids but also as direct participants in the formation of peptides. nih.gov Research has shown that aminonitriles can polymerize to form peptide bonds, bypassing the thermodynamically challenging step of amino acid activation. nih.gov This suggests that aminonitriles like this compound and its analogs could have been crucial building blocks in the emergence of proteins. The "cyanosulfidic" protometabolism hypothesis further supports the central role of nitriles in the simultaneous formation of precursors for RNA, proteins, and lipids.
The potential prebiotic synthesis pathways for aminonitriles are summarized in the table below.
| Prebiotic Synthesis Pathway | Precursors | Intermediate | Product | Relevance |
| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide | α-Aminonitrile | Amino Acid | A plausible route for the formation of amino acids on early Earth. thieme-connect.commdpi.com |
| Cyanosulfidic Protometabolism | Hydrogen Cyanide, other simple molecules | Various nitrile-containing intermediates | Precursors for RNA, proteins, and lipids | A systems chemistry approach to the origin of life's building blocks. |
| Formamide-based Synthesis | Formamide | Aminonitriles and their formylated derivatives | Amino acids and other biomolecules | Formamide as a potential solvent and reactant in prebiotic chemistry. nih.gov |
Coordination Chemistry with Metal Centers (Analogy to Amino Acid Ligands)
The coordination chemistry of this compound is an area of interest due to the presence of multiple potential donor atoms: the nitrogen of the amino group, the nitrogen of the nitrile group, and the oxygen of the methoxy (B1213986) group. By analogy with amino acids, which are well-known ligands for a variety of metal ions, this compound is expected to form stable coordination complexes.
Amino acids typically coordinate to metal ions as bidentate ligands, forming a five-membered chelate ring involving the amino nitrogen and one of the carboxylate oxygens. wikipedia.org This chelation enhances the stability of the resulting complex. Similarly, this compound possesses an amino group and a nitrile group in a 1,2-relationship, which could allow it to act as a bidentate N,N'-ligand, forming a stable five-membered chelate ring with a metal center.
The nitrile group itself is a versatile ligand in coordination chemistry, capable of acting as a σ-donor and, in some cases, a π-acceptor. nih.gov The coordination of the nitrile nitrogen to a metal center can activate the nitrile group towards nucleophilic attack, a reactivity that could be relevant in catalytic applications.
The table below outlines the potential coordination modes of this compound with metal centers, drawing analogies from known ligand behaviors.
| Functional Group | Potential Coordination Mode | Analogous Ligand Behavior |
| Amino Group | Monodentate (N-donor) | Ammonia and primary amines form a wide range of metal ammine complexes. wikipedia.org |
| Nitrile Group | Monodentate (N-donor) | Acetonitrile (B52724) and other nitriles are common ligands in coordination chemistry. nih.gov |
| Amino and Nitrile Groups | Bidentate (N,N'-chelation) | Ethylenediamine and other 1,2-diamines form stable five-membered chelate rings. |
| Amino and Methoxy Groups | Bidentate (N,O-chelation) | Amino alcohols can act as bidentate ligands. |
The specific coordination behavior of this compound would depend on various factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Exploration in Materials Science as a Monomer or Building Block for Functional Materials
The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an intriguing candidate as a monomer or building block for the synthesis of functional materials. The polymerization of aminonitriles can lead to a variety of polymer architectures with interesting properties.
One approach is the polymerization of the nitrile groups, which can lead to polymers with conjugated C=N backbones. Such materials are often colored and can exhibit interesting electronic and optical properties. The thermal polymerization of aminomalononitrile, for example, results in the formation of a conjugated heterocyclic system. nih.gov
Alternatively, the amino group can be utilized in polymerization reactions such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. The nitrile group could then be retained as a pendant functional group along the polymer chain, available for subsequent modification. The chemical transformation of the nitrile group into other functionalities, such as carboxylic acids, amides, or amines, offers a route to a wide range of functional polymers from a single monomer.
Recent research has demonstrated the successful preparation of organic polymeric networks (OPNWs) containing repeating α-aminonitrile units through one-pot Strecker reactions of dialdehydes and diamines. rsc.org These materials have shown high thermal stability and insolubility in common solvents, making them potentially useful in applications such as gas storage and separation. rsc.org By analogy, a difunctionalized version of this compound could be used to create novel OPNWs with tailored properties.
The table below summarizes potential polymerization strategies for this compound and the resulting material types.
| Polymerization Strategy | Reactive Groups Involved | Potential Polymer Type | Potential Applications |
| Nitrile Polymerization | Nitrile groups | Conjugated polymers with C=N backbones | Electronic materials, pigments |
| Polycondensation | Amino group and an external comonomer (e.g., diacid) | Polyamides with pendant nitrile groups | Functional textiles, membranes |
| Strecker-type Polymerization | Amino and nitrile groups with multifunctional aldehydes/amines | Organic Polymeric Networks (OPNWs) | Gas storage, catalysis, separation |
| Post-polymerization Modification | Pendant nitrile groups | Various functionalized polymers | Drug delivery, responsive materials |
The versatility of aminonitriles as synthetic intermediates suggests that this compound could serve as a valuable building block for the development of new materials with tailored functionalities. thieme-connect.com
Emerging Research Directions and Future Outlook
Development of Greener Synthetic Routes and Sustainable Methodologies
The classical Strecker reaction, first reported in 1850, is a well-established method for producing α-aminonitriles. mdpi.com However, traditional approaches often rely on hazardous reagents and organic solvents. organic-chemistry.org Modern research is heavily focused on developing "green" and sustainable alternatives that are applicable to the synthesis of 2-Amino-3-methoxypropanenitrile.
Key developments in this area include:
Solvent-Free and Catalyst-Free Conditions: Studies have demonstrated that the three-component Strecker reaction can be performed efficiently without any solvent or catalyst, particularly for aldehydes. organic-chemistry.orgorganic-chemistry.org This approach significantly reduces chemical waste and simplifies the purification process, offering a high-yield pathway to α-aminonitriles. organic-chemistry.org
Water as a Benign Solvent: The use of water as a solvent, facilitated by catalysts like β-cyclodextrin, presents an environmentally friendly option for α-aminonitrile synthesis. organic-chemistry.org
Heterogeneous and Recyclable Catalysts: A major thrust in green chemistry is the development of solid catalysts that can be easily separated from the reaction mixture and reused. For α-aminonitrile synthesis, several promising catalysts have emerged:
Clay-Supported Catalysts: Montmorillonite KSF clay has been used as a solid acid catalyst for the addition of trimethylsilyl (B98337) cyanide (TMSCN) to imines. organic-chemistry.org Similarly, EPZG, a catalyst of FeCl3 supported on clay, has been shown to be effective under solvent-free conditions at room temperature. derpharmachemica.com
Metal-Organic Frameworks (MOFs): Cr-MIL-101-SO3H, a chromium-based MOF, acts as a highly efficient heterogeneous catalyst with both Lewis and Brønsted acid sites, enabling the synthesis of α-aminonitriles under solvent-free, ambient conditions. acs.org
Other Novel Catalysts: Researchers have explored a wide array of other catalysts, including sulfated polyborate, which gives excellent yields under solvent-free conditions, and various organocatalysts. mdpi.com
Alternative Cyanide Sources: To circumvent the use of highly toxic hydrogen cyanide (HCN) or its direct salts, researchers are exploring safer, in-situ sources of cyanide. organic-chemistry.orgrsc.org Methods include using potassium thiocyanate (B1210189) or generating HCN from the rearrangement of aryl/alkylidene malononitriles. organic-chemistry.org Another innovative approach uses α-amino acids themselves as a starting point to generate the necessary cyanide source, which can then be used to synthesize different α-aminonitriles. rsc.org A recently developed method uses readily available aminoacetonitrile (B1212223) catalyzed by simple ammonium (B1175870) salts, avoiding traditional cyanation reagents altogether. nih.gov
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Clay-Supported | EPZG (FeCl3 on clay) | Solvent-free, room temperature, short reaction times, recyclable. | derpharmachemica.com |
| Metal-Organic Framework (MOF) | Cr-MIL-101-SO3H | Heterogeneous, solvent-free, ambient conditions, high efficiency. | acs.org |
| Organocatalyst | β-cyclodextrin | Uses water as solvent, biomimetic, quantitative yields. | organic-chemistry.org |
| Simple Salt | Ammonium Salts | Avoids toxic cyanation reagents, tolerates air and moisture. | nih.gov |
Advanced Spectroscopic Characterization in Complex Environments
Understanding the behavior of this compound in complex matrices, such as during a reaction or within a biological system, requires advanced spectroscopic techniques. While standard analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of isolated products, their application in more demanding environments is a key research direction. derpharmachemica.com
Infrared (IR) Spectroscopy: The nitrile group (C≡N) in this compound provides a strong, sharp absorption band in the IR spectrum, typically in the 2260-2220 cm⁻¹ region, making it readily identifiable. The primary amine (N-H) group would show a characteristic pair of bands between 3300 and 3500 cm⁻¹. In complex environments, techniques like in-situ FTIR spectroscopy could be used to monitor the formation or consumption of the aminonitrile in real-time, providing kinetic data on its synthesis or subsequent reactions. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. For this compound, the protons and carbons near the electron-withdrawing nitrogen and oxygen atoms would exhibit characteristic chemical shifts. A significant challenge in NMR is that N-H proton signals can be broad and difficult to interpret. In complex reaction mixtures, advanced 2D-NMR techniques would be essential to resolve overlapping signals and confirm connectivity. Studies have used NMR in D₂O solutions to monitor the reaction of aminonitriles with other molecules, demonstrating its utility for tracking transformations in aqueous environments. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its derivatives. derpharmachemica.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying trace amounts of the compound and its byproducts in complex mixtures, such as those from prebiotic chemistry simulations or enzymatic biotransformations. acs.orgnih.gov
| Technique | Functional Group | Expected Signature |
|---|---|---|
| Infrared (IR) Spectroscopy | Nitrile (C≡N) | Sharp, intense peak at ~2260–2220 cm⁻¹ |
| Primary Amine (N-H) | Pair of bands at ~3300–3500 cm⁻¹ | |
| 1H NMR Spectroscopy | Amine (N-H) | Broad signal, variable chemical shift |
| Protons adjacent to N and O | Downfield chemical shifts | |
| 13C NMR Spectroscopy | Carbons adjacent to N and O | Deshielded (downfield) chemical shifts |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of molecules and guiding synthetic efforts. rsc.orgmdpi.com This approach can be applied to this compound to design novel derivatives with specific, tailored reactivity.
By modifying the core structure of this compound in silico, researchers can:
Predict Physicochemical Properties: DFT calculations can estimate properties such as electronic structure, heat of formation, and bond dissociation energies. rsc.org This allows for the pre-screening of potential derivatives for desired characteristics, such as enhanced stability or specific electronic profiles.
Model Reactivity: Computational methods can predict molecular properties like the electrophilicity index, chemical potential, and hardness, which are indicators of chemical reactivity. rsc.org This would enable the rational design of derivatives of this compound that are, for example, more or less susceptible to hydrolysis or more reactive towards a specific nucleophile.
Understand Reaction Mechanisms: DFT has been used to clarify the mechanism of organocatalyzed Strecker reactions, showing how the catalyst activates the substrates. mdpi.com Similar studies on derivatives of this compound could help in selecting the optimal catalyst and reaction conditions for a desired transformation, accelerating the development of new synthetic methodologies. mdpi.com
Untapped Reactivity Profiles and Novel Transformations
Beyond its role as a simple precursor to amino acids, the aminonitrile functional group possesses a rich and sometimes underutilized reactivity profile. Future research on this compound will likely explore these novel transformations.
Prebiotic Chemistry and Peptide Formation: Research has shown that α-aminonitriles are more reactive than other nitriles and can be trapped by aminothiols like cysteine to form dipeptides via intermediate heterocyclic rings. nih.govmdpi.com This suggests that this compound could participate in similar reactions, potentially serving as a building block in abiotic peptide synthesis, a field relevant to the origins of life. mdpi.com
Synthesis of Heterocycles: The reaction of α-aminonitriles with aminothiols can lead to the formation of five- or six-membered heterocycles. mdpi.com Theoretical calculations support the idea that imidazoles could be formed from transient amidinonitrile intermediates. mdpi.com Exploring the cyclization reactions of this compound could open pathways to new and complex heterocyclic scaffolds.
Novel Catalytic Cyanations: Emerging research focuses on creating the α-aminonitrile structure through methods other than the traditional Strecker reaction. This includes the direct C(sp³)-H cyanation of amines using photocatalysis or transition-metal catalysis. organic-chemistry.org Applying such methods could provide alternative, more direct synthetic routes to derivatives of this compound.
Multicomponent Reactions: The Strecker reaction is a classic multicomponent reaction (MCR). There is potential to develop new MCRs that use this compound as a building block. For instance, developing telescoped reactions where an N-acylated aminonitrile is formed in one pot could streamline the synthesis of more complex, drug-like molecules. nih.gov
| Compound Name |
|---|
| This compound |
| Trimethylsilyl cyanide (TMSCN) |
| Hydrogen cyanide (HCN) |
| Potassium thiocyanate |
| Aminoacetonitrile |
| Cysteine |
| Imidazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
